molecular formula C17H19NO5 B2364075 (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate CAS No. 946293-47-6

(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate

Cat. No.: B2364075
CAS No.: 946293-47-6
M. Wt: 317.341
InChI Key: FNYNLGHFMMQRHL-GDNBJRDFSA-N
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Description

(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound with a structure that includes both a piperidine ring and a benzofuran moiety

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of complex molecular structures and heterocyclic compounds.

Biology

In biological research, it is investigated for its potential bioactivity, including interactions with proteins and enzymes.

Medicine

Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, targeting specific biological pathways or disease mechanisms.

Industry

In industrial applications, the compound may serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate typically involves a multi-step process:

  • Formation of Benzofuran Core: The initial step usually involves the formation of the benzofuran core via a cyclization reaction. This might be achieved through the condensation of suitable phenolic precursors with aldehydes or ketones under acidic or basic conditions.

  • Introduction of the Piperidine Moiety: The piperidine ring is then introduced through a nucleophilic substitution or a similar reaction involving suitable intermediates such as haloalkanes or alkenes.

  • Esterification and Final Coupling: The final step involves the esterification of the carboxylic acid group and coupling with the benzofuran-piperidine intermediate under controlled conditions to ensure the desired (Z)-configuration.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is optimized for large-scale production. Key considerations include the availability and cost of starting materials, reaction efficiency, and environmental impact. Industrial methods might employ catalytic processes and green chemistry principles to enhance yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or aldehyde.

  • Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.

  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions, replacing functional groups or atoms within the ring.

Common Reagents and Conditions

  • Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or amines can be employed.

Major Products Formed

  • Oxidation: Products include ketones and aldehydes.

  • Reduction: Alcohol derivatives are common products.

  • Substitution: Products vary widely depending on the substituents involved.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety is known for its ability to intercalate with DNA, while the piperidine ring can modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-6-oxo-6H-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate

  • Methyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate

Highlighting Uniqueness

Compared to similar compounds, (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate stands out due to its unique combination of a benzofuran ring and a piperidine ring, offering distinct physicochemical properties and potential bioactivities. Its specific (Z)-configuration may also confer unique interactions and stability in biological systems.

How does that strike you? A pretty fascinating compound, right?

Properties

IUPAC Name

ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-22-17(21)11-4-3-7-18(9-11)10-15-16(20)13-6-5-12(19)8-14(13)23-15/h5-6,8,10-11,19H,2-4,7,9H2,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYNLGHFMMQRHL-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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